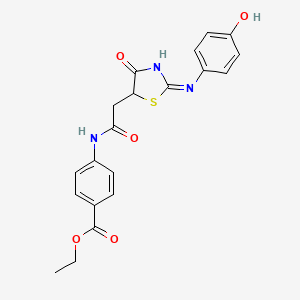
(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzoic acid, which is a common motif in medicinal chemistry due to its aromatic ring structure that can participate in various chemical reactions . The presence of the ethyl group, the imino group, and the thiazolidinone ring suggests that this compound could have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzoic acid moiety, the thiazolidinone ring, and the imine group. These functional groups could potentially engage in various intermolecular interactions, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the aromatic ring, the imine group, and the thiazolidinone ring. These groups could potentially undergo various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the polar functional groups could influence its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Iodide Ion Detection
This compound has been utilized in the development of an electrochemical sensor for the detection of iodide ions . The sensor’s high sensitivity to iodide ions makes it particularly useful in environmental monitoring and healthcare, as iodide levels are crucial for thyroid function and overall health.
Synthesis of Azo Dyes and Dithiocarbamates
The structural features of this compound make it a valuable starting material for the synthesis of azo dyes and dithiocarbamates . These substances have wide applications, ranging from textile dyeing to the production of agricultural chemicals.
Anticancer Activity
Thiazolidine derivatives, which include the core structure of this compound, have shown promise in anticancer research . Their ability to inhibit the growth of cancer cells can be harnessed to develop new therapeutic agents.
Neuroprotective and Antioxidant Properties
The compound’s thiazolidine moiety is associated with neuroprotective and antioxidant activities . This suggests potential applications in the treatment of neurodegenerative diseases and in combating oxidative stress.
Antimicrobial and Anti-inflammatory Uses
Due to its pharmacological properties, this compound can be explored for antimicrobial and anti-inflammatory applications . Its efficacy against various pathogens and in reducing inflammation could lead to new treatments for infectious diseases and inflammatory conditions.
Probe Design for Biological Studies
The compound’s diverse therapeutic and pharmaceutical activities make it suitable for probe design in biological studies . It can be used to investigate biological pathways and identify targets for drug development.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-3-5-13(6-4-12)21-17(25)11-16-18(26)23-20(29-16)22-14-7-9-15(24)10-8-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWGTTVTSGDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)
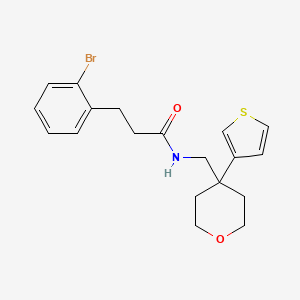
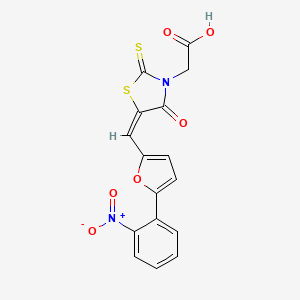
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)
![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)
![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)

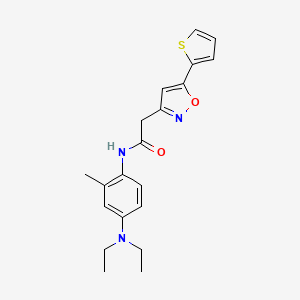

![methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2993631.png)
![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)
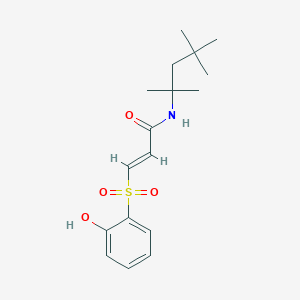
![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)
![(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2993641.png)